4-(2-羟基苯基)哌啶-1-羧酸叔丁酯

描述

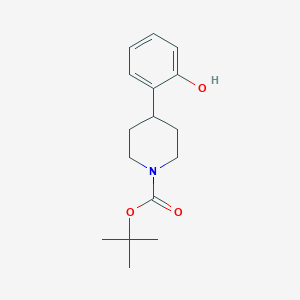

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group and a hydroxyphenyl group attached to the piperidine ring. This compound is often used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

科学研究应用

Targeted Protein Degradation

One of the most promising applications of tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is its use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce the degradation of specific proteins within cells, offering a novel approach to treating diseases caused by the overexpression or malfunction of particular proteins.

- Mechanism : The compound facilitates the formation of ternary complexes between the target protein and E3 ligases, which are essential for tagging proteins for degradation. The rigidity introduced by this linker can influence the three-dimensional orientation of the degrader, optimizing its drug-like properties and efficacy in targeting specific proteins .

- Research Findings : Studies indicate that incorporating such linkers can enhance the selectivity and potency of PROTACs, potentially leading to better therapeutic outcomes in conditions like cancer and neurodegenerative diseases .

Neuropharmacological Applications

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate has also been investigated for its neuroprotective properties. Research has demonstrated its potential as an inhibitor of amyloid beta aggregation, which is a hallmark of Alzheimer's disease.

- In Vitro Studies : In laboratory settings, this compound has shown moderate protective effects against cell death induced by amyloid beta peptide (Aβ1-42) in astrocyte cultures. The mechanism involves reducing inflammatory markers such as TNF-α and free radicals, suggesting a neuroprotective action that could be relevant in Alzheimer's research .

- In Vivo Studies : While initial studies indicated some efficacy in vitro, further research is needed to assess its bioavailability and effectiveness in vivo. Comparisons with established treatments like galantamine have highlighted areas for improvement in its formulation to enhance brain penetration and therapeutic impact .

Synthesis and Structural Insights

The synthesis of tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate involves several steps that ensure high yield and purity. Understanding its molecular structure aids in predicting its reactivity and interaction with biological targets.

- Synthetic Pathways : The compound can be synthesized through various methods that involve protecting group strategies to enhance selectivity during reactions. This careful design minimizes by-products and maximizes yield .

Comparative Analysis of Related Compounds

To further elucidate the unique properties of tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate, a comparative analysis with similar compounds can provide insights into their respective applications and effectiveness.

| Compound Name | Application Area | Key Features |

|---|---|---|

| Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | PROTAC Development | Semi-flexible linker enhancing protein degradation |

| Tert-butyl 4-(hydroxyphenyl)piperidine-1-carboxylate | Neuroprotection | Inhibits amyloid beta aggregation |

| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Anticancer Research | Potential anti-tumor activity |

作用机制

Target of Action

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is primarily used as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation by the PROTAC .

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins for degradation, this compound can influence various cellular processes depending on the function of the target protein .

Result of Action

The primary result of the action of Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is the degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific role and function of the degraded protein .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-hydroxyphenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

化学反应分析

Types of Reactions

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the reagent used.

相似化合物的比较

Similar Compounds

- Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

- Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions in biological systems. This positional specificity can affect the compound’s ability to form stable ternary complexes in PROTAC applications, making it a valuable tool in targeted protein degradation research .

生物活性

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is characterized by a piperidine ring substituted with a tert-butyl group and a hydroxyphenyl moiety. Its unique structure contributes to various biological interactions, making it a candidate for medicinal applications.

Research indicates that the compound interacts with several biological pathways:

- Anticancer Activity : Preliminary studies suggest that Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate may inhibit cell proliferation in cancer cell lines, particularly glioblastoma. In one study, treatment with the compound resulted in a significant decrease in cell viability and alterations in gene expression associated with tumor growth and inflammation .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. It exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : Some studies suggest that it may offer protective effects against neurotoxicity, potentially through the modulation of inflammatory pathways and reduction of oxidative stress markers .

Case Studies

- Glioblastoma Cell Lines : In vitro studies demonstrated that Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate significantly reduced the proliferation of U251 glioblastoma cells. The treatment led to decreased levels of inositol phosphates, which are critical for cell signaling and growth regulation. Gene expression analysis revealed downregulation of several oncogenes and upregulation of tumor suppressor genes .

- Antimicrobial Activity : A series of tests indicated that the compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

- Neuroprotection : In models of neurodegeneration, the compound exhibited protective effects against amyloid-beta-induced toxicity in neuronal cells. This was linked to reductions in pro-inflammatory cytokines such as TNF-α and IL-6 .

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anticancer | Reduced cell viability in glioblastoma cells | |

| Antimicrobial | Significant antibacterial activity | |

| Neuroprotective | Decreased neurotoxicity markers |

Pharmacokinetics

The pharmacokinetic profile of Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate suggests good solubility in polar solvents, which is advantageous for oral bioavailability. Further studies are needed to elucidate its metabolic pathways and excretion routes.

属性

IUPAC Name |

tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18/h4-7,12,18H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRGNSRGOUNZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。